6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C19H16ClN3O5 and its molecular weight is 401.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Research
This compound is primarily involved in the synthesis of novel derivatives, such as those found in [1,4]benzoxazinone derivatives. Guguloth (2021) synthesized novel derivatives, including 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, using methods that could relate to the synthesis of the specified compound (Guguloth, 2021).
Antimicrobial and Antiproliferative Activities
Compounds structurally similar to 6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one have been studied for their antimicrobial and antiproliferative properties. For instance, Al-Wahaibi et al. (2021) conducted research on 1,3,4-Oxadiazole N-Mannich bases, exploring their antimicrobial and anti-proliferative activities (Al-Wahaibi et al., 2021).
Biological Activity Studies
Several studies have been conducted on the biological activities of related compounds, which could give insights into the potential applications of the compound . For example, a study on 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring showed these compounds possess significant analgesic and anti-inflammatory activities (Dewangan et al., 2016).
Novel Synthesis Methods
Researchers have also focused on developing novel methods for synthesizing compounds with structural similarities, which could potentially be applied to this compound. Prajapati et al. (2019) developed a one-pot method for the synthesis of 4H-benzo[e][1,3]oxazin-4-ones, showcasing innovative approaches to creating such compounds (Prajapati et al., 2019).
Properties
IUPAC Name |
6-chloro-4-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-25-15-5-3-4-12(18(15)26-2)19-21-16(28-22-19)9-23-13-8-11(20)6-7-14(13)27-10-17(23)24/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVPOOGYHZCUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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